molecular formula C26H22ClN3O3 B2959393 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 894913-50-9

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2959393
CAS RN: 894913-50-9
M. Wt: 459.93
InChI Key: ZIAOMUDHDIYRQN-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Agents

Research led by Ramalingam, Ramesh, and Sreenivasulu (2019) focused on synthesizing derivatives of naphthyridin-3-yl acetamides, showcasing their potential as antibacterial agents. This study highlights the chemical synthesis process involving the reaction of naphthyridin-3-yl acetamide with various aryl and heteroaryl groups, elucidated by IR, NMR, Mass spectra, and elemental analysis, demonstrating significant antibacterial activity (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Ketone Reduction Catalysts

Facchetti et al. (2016) explored the preparation of pincer functionalized quinoline derivatives used as catalysts for ketone reduction. The study outlines the chemical pathway from naphthylamine to various benzyl quinoline derivatives and their conversion to catalysts, showcasing the utility of quinoline derivatives in catalyzing chemical reactions, which could be relevant to the synthesis and application of acetamide derivatives (S. Facchetti et al., 2016).

Antimicrobial Activity

Watpade and Toche (2017) focused on designing new pyrano quinoline derivatives and studying their antimicrobial activity. This research highlights the chemical synthesis of quinoline derivatives and their potential biological applications, especially in combating microbial infections, which might be extrapolated to related acetamide compounds (Rahul Watpade & R. Toche, 2017).

DNA Interaction Studies

Naik et al. (2006) conducted studies on the interaction of thieno benzo naphthyridine derivatives with DNA. This research provides a detailed methodology on synthesizing these derivatives and their biological relevance, particularly in DNA binding and potential therapeutic applications, offering insights into the interaction mechanisms of similar acetamide derivatives with biological molecules (T. R. R. Naik et al., 2006).

Pharmaceutical Applications

Sakai et al. (2022) reported on the synthesis of polymers containing acetamide structure and their use in phase transfer catalysis. This research underlines the importance of acetamide derivatives in synthesizing polymers that can serve as catalysts, highlighting the compound's versatility in pharmaceutical and chemical synthesis applications (Takeo Sakai et al., 2022).

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-16-3-6-18(7-4-16)13-28-23(31)15-30-14-22(24(32)19-8-10-20(27)11-9-19)25(33)21-12-5-17(2)29-26(21)30/h3-12,14H,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOMUDHDIYRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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